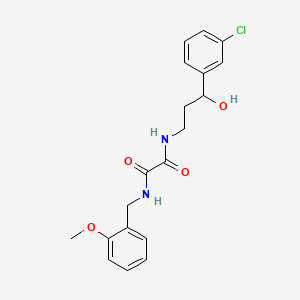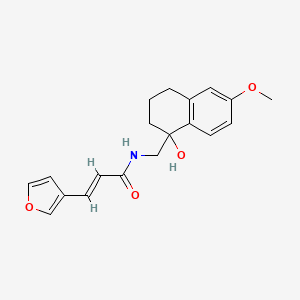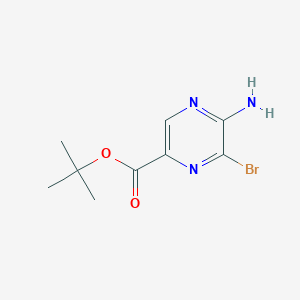
3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involved the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The phenylhydroxyamines were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The phenylhydroxyamines were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .科学的研究の応用
Synthetic Methodologies and Chemical ReactionsResearch has explored the synthesis and reactions of compounds structurally related to "3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide." For instance, studies have detailed the base-catalyzed reactions of α-bromo-N-benzyl-propionamide and isobutyramide, leading to the formation of 2-amino-oxazolidinones, a class of compounds that share a similar structural motif with the compound (Zanotti et al., 1980). These methodologies highlight the synthetic routes and chemical transformations that could potentially apply to the synthesis of "3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide."
Potential Pharmacological Applications
While direct studies on the pharmacological applications of "3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide" were not identified, research into related compounds provides insights into potential applications. For example, studies on the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide revealed that these compounds exhibited promising antibacterial activities, suggesting that structurally similar compounds might also possess antimicrobial properties (Patel & Dhameliya, 2010). This indicates a potential area of research for "3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide" in the development of new antimicrobial agents.
特性
IUPAC Name |
3-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQALDBGCZJRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2649351.png)



![2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2649364.png)
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B2649366.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649367.png)



